molecular formula C14H18N4O2 B7769133 N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide

Cat. No.: B7769133
M. Wt: 274.32 g/mol
InChI Key: ZKIZSQINSUMBTN-UHFFFAOYSA-N
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Description

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide: is a synthetic organic compound with the molecular formula C14H18N4O2 It is characterized by the presence of two 2,5-dimethyl-1H-pyrrol-1-yl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide typically involves the reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 2,5-dimethyl-1H-pyrrole.

    Step 2: Reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxalamide derivatives with oxidized pyrrole rings.

    Reduction: Formation of reduced oxalamide derivatives.

    Substitution: Formation of halogenated or nitrated oxalamide derivatives.

Scientific Research Applications

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

  • N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
  • N,N’-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide

Comparison: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to similar compounds with ethanediamide cores. The presence of the oxalamide group enhances its ability to form stable coordination complexes and may influence its reactivity and bioactivity.

Properties

IUPAC Name

N,N'-bis(2,5-dimethylpyrrol-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-5-6-10(2)17(9)15-13(19)14(20)16-18-11(3)7-8-12(18)4/h5-8H,1-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZSQINSUMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C(=O)NN2C(=CC=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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